(3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid
Description
The compound “(3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid” features a phenylboronic acid core substituted with an ethoxy linker connected to a 4-hydroxypiperidine moiety. The boronic acid group (-B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
[3-[2-(4-hydroxypiperidin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c16-12-4-6-15(7-5-12)8-9-19-13-3-1-2-11(10-13)14(17)18/h1-3,10,12,16-18H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHSWDJMRHEGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN2CCC(CC2)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid typically involves the reaction of 4-hydroxypiperidine with 2-bromoethanol to form the intermediate (2-(4-hydroxypiperidin-1-yl)ethanol). This intermediate is then reacted with 3-bromophenylboronic acid under suitable conditions to yield the final product . The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups like halides or ethers.
Scientific Research Applications
(3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Employed in the development of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Piperazine introduces basicity, which may alter pharmacokinetics .
Linker Modifications : Ethoxy linkers (target compound, ) are shorter than propoxy (), affecting conformational flexibility. Sulfonyl linkers () increase polarity but reduce metabolic stability .
Research Findings:
- Synthetic Efficiency : Palladium-catalyzed couplings (e.g., ) are moderately efficient (~50–60%) for ethoxy-linked derivatives, but hydroxylated piperidines may require protective group strategies .
- Biological Interactions : Piperidine hydroxylation (target compound) likely improves aqueous solubility but may reduce blood-brain barrier penetration compared to methylpiperazine derivatives () .
- Electron-Withdrawing Effects : Fluorine in ’s compound could stabilize boronate ester formation in Suzuki reactions or enhance binding in enzyme active sites .
Biological Activity
Overview
(3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)phenyl)boronic acid is a boronic acid derivative with notable biological activity. Its molecular formula is C13H20BNO4, and it has a molecular weight of 265.11 g/mol. This compound has attracted attention in medicinal chemistry due to its potential applications in drug development, particularly as an enzyme inhibitor and in biochemical assays.
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with specific enzymes or receptors. The boronic acid moiety can interact with the active site residues of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This mechanism is particularly relevant in the context of cancer therapeutics, where targeting specific pathways can lead to effective treatments.
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit promising anticancer properties. A study evaluated the antiproliferative potential of various phenylboronic acid derivatives and found that they could induce apoptosis in cancer cells. Specifically, this compound was shown to affect cell cycle progression and promote cell death through mechanisms involving caspase activation and cell cycle arrest at the G2/M phase .
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 6.74 | U266 (Multiple Myeloma) | Proteasome inhibition |
| Compound B | 8.21 | Various Cancer Cells | Cell cycle arrest, apoptosis |
| This compound | Not specified | A2780 (Ovarian Cancer) | Induces caspase-3 activation |
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly against proteasomes. Boronic acids are known to inhibit proteasome activity, which is crucial for regulating protein degradation pathways involved in cancer cell survival . The inhibition leads to an accumulation of pro-apoptotic factors, enhancing the efficacy of cancer treatments.
Research Findings
Recent studies have focused on the structural activity relationship (SAR) of boronic acids to optimize their biological activities. For instance, modifications to the hydroxypiperidine moiety have been explored to enhance potency against specific cancer cell lines . The incorporation of various substituents on the phenyl ring has also been shown to influence the compound's efficacy and selectivity.
Case Studies
- Ovarian Cancer Treatment : In vitro studies demonstrated that this compound significantly inhibited the proliferation of A2780 ovarian cancer cells. The mechanism involved G2/M phase arrest and subsequent apoptosis, highlighting its potential as a therapeutic agent .
- Combination Therapies : The compound has been tested in combination with other chemotherapeutic agents, showing enhanced effects when used alongside established drugs like bortezomib, which is known for its proteasome-inhibiting properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
